Cefditoren sodium salt
Overview
Description
Cefditoren sodium salt is a sodium salt of a β-lactam cephalosporin antibiotic that disrupts peptidoglycan synthesis of bacterial cell walls . It is an orally available, broad-spectrum third-generation cephalosporin antibiotic that is active against both gram-negative and gram-positive bacteria .
Synthesis Analysis
The synthesis of Cefditoren sodium salt involves a complex process. The compound has a molecular weight of 528.56 and its empirical formula is C19H17N6NaO5S3 . It is a white to beige powder that is soluble in water .Molecular Structure Analysis
The molecular structure of Cefditoren sodium salt is quite complex. It includes a β-lactam ring at the 7 position of the cephalosporin ring that is responsible for its inhibitory action on bacterial cell wall synthesis . In addition to the cephem nucleus common to all cephalosporins, Cefditoren has an aminothiazole group that enhances its activity against Gram-negative organisms, a methylthiazole group that enhances its activity against Gram-positive organisms, a methoxyimino group that gives it stability against β-lactamases, and a pivoxil ester group that enhances oral bioavailability .Chemical Reactions Analysis
Cefditoren sodium salt disrupts the peptidoglycan synthesis of bacterial cell walls. This two-ring system causes distortion of the β-lactam amide bond, resulting in decreased resonance stabilization and increased reactivity .Physical And Chemical Properties Analysis
Cefditoren sodium salt is a white to beige powder with a molecular weight of 528.56. It is soluble in water at a concentration of 2 mg/mL when warmed .Scientific Research Applications
Formulation and Bioavailability Enhancements :
- Cefditoren Pivoxil hydrogel tablets were developed to improve its absorption and bioavailability. These formulations, made with varying concentrations of carbopol and sodium alginate, achieved a controlled release of the drug, enhancing its gastro-retentive effect (G. Venugopalarao, M. Gowtham, & N. C. Sarada, 2013).
- Another study on Cefditoren Pivoxil in hydrogels indicated improved absorption and bioavailability in vitro and in vivo. This was achieved by manipulating the concentrations of carbopol and sodium carboxymethyl cellulose (G. Venugopalarao, R. Lakshmipathy, Ganesh Gadamsetty, & N. C. Sarada, 2015).
Pharmacokinetics and Pharmacodynamics :
- A study detailed the pharmacodynamic profile of Cefditoren in plasma and epithelial lining fluid (ELF), emphasizing its activity against respiratory tract pathogens like multidrug-resistant Streptococcus pneumoniae. The research utilized population pharmacokinetic modeling and Monte Carlo simulation (T. Lodise, M. Kinzig‐Schippers, G. Drusano, U. Loos, F. Vogel, J. Bulitta, M. Hinder, & F. Sörgel, 2007).
Microbial Susceptibility and Effectiveness :
- A study comparing the in vitro activity of Cefditoren with other antimicrobials against Enterobacteriaceae found it to be superior to several other antibiotics in treating urinary tract infections (Ó. Cuevas, E. Cercenado, M. Gimeno, M. Marín, P. Coronel, & E. Bouza, 2010).
Gastroretentive Floating Matrix Tablets Development :
- The development of gastroretentive floating matrix tablets for Cefditoren Pivoxil aimed to enhance its solubility and improve the drug's release profile. The study involved the use of polyvinylpyrrolidone (PVP) and poloxamer 188 for the preparation of solid dispersions (E. Soha. M, ElBedaiwy Heba M., & Habib Doaa A., 2022).
Mechanistic Understanding :
- Research on the crystal structure of Cefditoren complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X provided insights into its high antimicrobial activity. The study highlighted the binding dynamics of Cefditoren to key bacterial proteins (M. Yamada, Takashi Watanabe, T. Miyara, Nobuyoshi Baba, J. Saito, Y. Takeuchi, & F. Ohsawa, 2007).
Future Directions
Cefditoren sodium salt remains an option to be taken into account when selecting an oral antibiotic for the empirical treatment of respiratory infections in the community caused by human-adapted pathogens, even when considering changes in the pharmacoepidemiology of resistances over the last two decades .
properties
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1/b4-3-,24-12-;/t13-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUMWBZIKOREOO-WSWQWPGSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N6NaO5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefditoren sodium salt | |
CAS RN |
104146-53-4 | |
Record name | CEFDITOREN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C634TP4VZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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